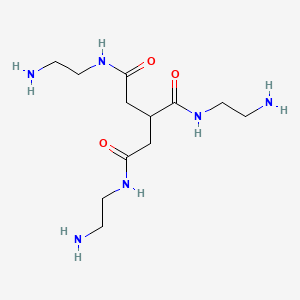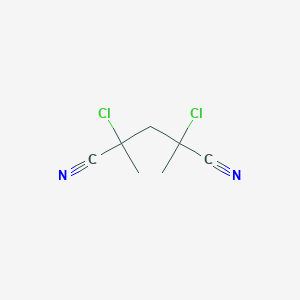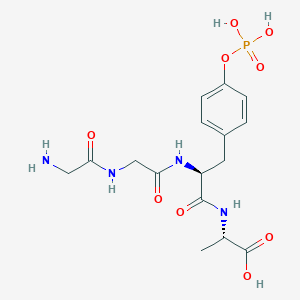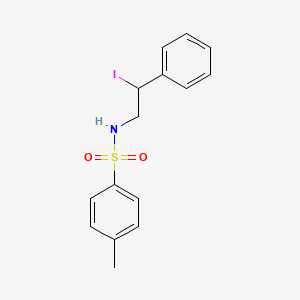
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its three aminoethyl groups attached to a propane backbone, making it a versatile molecule in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the temperature maintained around 50°C. The mixture is stirred for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production .
化学反应分析
Types of Reactions
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism by which N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s amino groups can donate electron pairs to metal ions, forming coordinate covalent bonds and stabilizing the metal ion in various oxidation states .
相似化合物的比较
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Another compound with similar aminoethyl groups but different structural arrangement.
Tris(2-aminoethyl)amine: A related compound with three aminoethyl groups attached to a nitrogen atom instead of a propane backbone.
Uniqueness
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is unique due to its specific arrangement of aminoethyl groups on a propane backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
184960-31-4 |
|---|---|
分子式 |
C12H26N6O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
1-N,2-N,3-N-tris(2-aminoethyl)propane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C12H26N6O3/c13-1-4-16-10(19)7-9(12(21)18-6-3-15)8-11(20)17-5-2-14/h9H,1-8,13-15H2,(H,16,19)(H,17,20)(H,18,21) |
InChI 键 |
BHFZMKZLBBFEMF-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)CC(CC(=O)NCCN)C(=O)NCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)


